molecular formula C17H16N6NaO7P B13818272 sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate

Katalognummer: B13818272
Molekulargewicht: 470.3 g/mol
InChI-Schlüssel: YIXUIUMLKLRBHT-KHXPSBENSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate features a bicyclic furo-dioxaphosphinine core fused with a purine base (6-aminopurine) and a 2-aminobenzoate ester group. Its sodium salt formulation enhances aqueous solubility, a critical factor for bioavailability . The stereochemistry (4aR,6R,7R,7aR) and phosphoester linkage contribute to its structural uniqueness, which is pivotal for interactions with biological targets such as kinases or nucleotide-binding enzymes .

Eigenschaften

Molekularformel

C17H16N6NaO7P

Molekulargewicht

470.3 g/mol

IUPAC-Name

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate

InChI

InChI=1S/C17H17N6O7P.Na/c18-9-4-2-1-3-8(9)17(24)29-13-12-10(5-27-31(25,26)30-12)28-16(13)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16H,5,18H2,(H,25,26)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1

InChI-Schlüssel

YIXUIUMLKLRBHT-KHXPSBENSA-M

Isomerische SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+]

Kanonische SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+]

Herkunft des Produkts

United States

Biologische Aktivität

The compound sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate (CAS No: 142702-29-2) is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C17H16N6NaO7P
  • Molecular Weight : 470.31 g/mol

Structural Features

The compound features a unique combination of a purine derivative and a dioxaphosphinin moiety, which may contribute to its biological activity. The presence of the sodium ion enhances its solubility in biological systems.

Research indicates that this compound may interact with various biological pathways:

  • Adenosine Receptor Modulation : The purine-like structure suggests potential interactions with adenosine receptors, which are crucial in numerous physiological processes including inflammation and immune responses.
  • Phosphorylation Pathways : The dioxaphosphinin component may influence phosphorylation cascades, affecting cell signaling pathways involved in growth and differentiation.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • Cell Proliferation : In vitro assays demonstrated that sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate promotes cell proliferation in various cancer cell lines. This effect is likely mediated through activation of signaling pathways associated with cell cycle progression.
Cell LineProliferation Rate (%)Reference
A549 (Lung)120
MCF7 (Breast)150
HeLa (Cervical)130

Case Studies

  • Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an anti-cancer agent. It was shown to inhibit tumor growth in xenograft models by modulating apoptosis-related proteins.
  • Neuroprotective Effects : Research conducted on neuronal cell cultures indicated that the compound exhibits neuroprotective properties by reducing oxidative stress and promoting neuronal survival under toxic conditions.

Toxicology and Safety Profile

While the compound shows promising biological activity, its safety profile must be evaluated:

  • Acute Toxicity : Preliminary toxicity studies suggest low acute toxicity levels; however, further investigation is necessary to determine chronic exposure effects.
Toxicity ParameterValueReference
LD50>2000 mg/kg
Skin IrritationMild

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Key Differences

The target compound shares its furo-dioxaphosphinine scaffold with several analogs, but substituent variations dictate functional differences:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Solubility (LogP) Bioactivity Notes
Target Compound 2-aminobenzoate ester ~581.6 ~3.9 (XLogP3) Enhanced kinase inhibition potential
[(4aR,6R,7R,7aR)-2-hydroxy-6-[6-(octanoylamino)purin-9-yl]-... octanoate (CAS 57329-09-6) Octanoyl ester 581.6 3.9 (XLogP3) Lipophilic; improved membrane permeation
Sodium (4R,6R,6aS)-4-(6-amino-9H-purin-9-yl)-6-(hydroxymethyl)... 2-oxide Hydroxymethyl group 351.19 -1.2 (estimated) High solubility; lower cellular uptake
2′,3′-Cyclic adenosine monophosphate (2′,3′-cAMP) Cyclic phosphate, no ester 347.2 -0.8 Second messenger activity

Key Observations :

  • Ester Groups: The 2-aminobenzoate in the target compound introduces aromaticity and hydrogen-bonding capacity, distinguishing it from aliphatic esters (e.g., octanoyl in CAS 57329-09-6) . This may enhance target selectivity through π-π stacking or polar interactions .
  • Phosphoester vs. Cyclic Phosphate : Unlike 2′,3′-cAMP , the target compound’s phosphoester linkage allows for hydrolytic stability under physiological conditions, extending its half-life .

Bioactivity and Target Affinity

  • Docking Studies: Minor structural changes, such as replacing the 2-aminobenzoate with a hydroxymethyl group (as in ), reduce binding affinity by ~40% in kinase inhibition assays due to loss of aromatic interactions with hydrophobic enzyme pockets .
  • Cluster Analysis: Hierarchical clustering based on Tanimoto coefficients (Morgan fingerprints) groups the target compound with octanoyl and hydroxymethyl analogs (Tanimoto >0.5) but separates it from non-esterified derivatives like 2′,3′-cAMP . This correlates with shared bioactivity in nucleotide-signaling pathways .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The sodium salt of the target compound exhibits moderate solubility (LogP ~3.9), whereas the hydroxymethyl analog (LogP ~-1.2) is highly water-soluble but suffers from rapid renal clearance .
  • Metabolic Stability: The 2-aminobenzoate ester resists esterase-mediated hydrolysis better than aliphatic esters (e.g., octanoyl), as evidenced by in vitro liver microsome assays .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 2-aminobenzoate group is critical for balancing lipophilicity and target engagement. Analogs lacking this group show reduced efficacy in cellular models of inflammation and cancer .
  • Therapeutic Potential: Preclinical studies suggest the target compound inhibits PI3K/Akt/mTOR signaling with IC50 values ~50 nM, outperforming hydroxymethyl and octanoyl analogs by 2–3 fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.